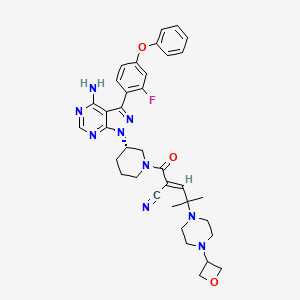

PRN-1008

Description

Properties

IUPAC Name |

(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFREMLXLZNHE-GRBCXPRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40FN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRN-1008 (Rilzabrutinib): An In-Depth Technical Guide to its Mechanism of Action in B Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in B cells and other hematopoietic cells, playing a crucial role in B cell receptor (BCR) signaling, which governs B cell development, activation, and proliferation.[4][5] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This compound's unique mechanism of action, characterized by a rapid onset and sustained target occupancy, offers a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B cells, detailing its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Reversible Covalent Inhibition of BTK

This compound is a potent and highly selective inhibitor of BTK.[6] Its mechanism of action is distinguished by its reversible covalent binding to a cysteine residue (Cys481) within the active site of the BTK enzyme.[3] This interaction, while covalent, is designed to be reversible, which may contribute to its favorable safety profile by minimizing permanent off-target effects.[7]

The binding of this compound to BTK effectively blocks the enzyme's kinase activity, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the disruption of the B-cell receptor (BCR) signaling cascade.

B-Cell Receptor Signaling Pathway and this compound Inhibition

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.

Quantitative Data on this compound Activity in B-Cells

The following tables summarize the key quantitative data demonstrating the potency and activity of this compound in various in vitro and cellular assays.

| Parameter | Value (nM) | Cell Type/System | Reference |

| IC50 for BTK | 1.3 ± 0.5 | Biochemical Assay | [1][4] |

| IC50 for BTK Occupancy | 8 ± 2 | Ramos B-cell line | [8] |

| IC50 for BTK Occupancy | 233 ± 75 | Human Whole Blood (B cells) | [8] |

| Parameter | Value (nM) | Assay Condition | Reference |

| IC50 for B-cell Proliferation | 5 ± 2.4 | Anti-IgM induced | [1][5] |

| IC50 for CD69 Expression | 123 ± 38 | Anti-IgM induced in human B cells | [1][5] |

| IC50 for CD69 Expression | 126 ± 32 | Anti-IgM induced in human whole blood (CD20+ B cells) | [8] |

| IC50 for IgG Production | 10 - 100 | T-cell dependent and independent stimulation | [3] |

| IC50 for IgM Production | 10 - 100 | T-cell dependent and independent stimulation | [3] |

Experimental Protocols

BTK Target Occupancy Assay

This assay quantifies the extent to which this compound binds to and occupies the BTK enzyme within cells.

Methodology:

-

Cell Culture: Ramos B-cells, a human B-lymphoma cell line, are cultured in appropriate media.

-

Compound Incubation: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Cell Lysis: After incubation, the cells are washed to remove unbound compound and then lysed to release intracellular proteins, including BTK.

-

Probe Competition: The cell lysates are incubated with a biotinylated, irreversible BTK probe. This probe will bind to any BTK molecules that are not already occupied by this compound.

-

Detection: The amount of biotinylated probe bound to BTK is quantified using a detection method such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from this compound-treated samples to the signal from vehicle-treated controls.

B-Cell Activation (CD69 Expression) Assay

This assay measures the ability of this compound to inhibit the activation of B-cells by assessing the expression of the early activation marker, CD69.

Methodology:

-

Sample Preparation: Fresh human whole blood is used.

-

Compound Incubation: The blood is pre-incubated with various concentrations of this compound or a vehicle control.

-

B-Cell Stimulation: B-cell activation is induced by adding an anti-IgM antibody, which cross-links the B-cell receptor, mimicking antigen binding.

-

Staining: After a defined incubation period, the blood is stained with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69.

-

Flow Cytometry: The samples are analyzed by flow cytometry to quantify the percentage of CD20-positive B-cells that are also expressing CD69.

-

Data Analysis: The IC50 value is determined by plotting the percentage of CD69-positive B-cells against the concentration of this compound.

B-Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of B-cells following stimulation.

Methodology:

-

B-Cell Isolation: Human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Compound Incubation: The isolated B-cells are treated with different concentrations of this compound.

-

Stimulation: B-cell proliferation is stimulated by the addition of anti-IgM antibodies.

-

Proliferation Measurement: After several days of culture, B-cell proliferation is measured. This can be done using various methods, such as:

-

[³H]-thymidine incorporation: Measuring the incorporation of a radioactive nucleotide into newly synthesized DNA.

-

CFSE staining: Using a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

-

-

Data Analysis: The IC50 for the inhibition of proliferation is calculated based on the dose-response curve.

Clinical Development and Logical Framework

This compound (rilzabrutinib) has undergone clinical evaluation for various autoimmune diseases, including immune thrombocytopenia (ITP). The clinical trial program typically follows a logical progression from early-phase safety and dose-finding studies to later-phase efficacy and confirmatory trials.

Conclusion

This compound (rilzabrutinib) is a potent and selective reversible covalent inhibitor of BTK that effectively modulates B-cell function. Its mechanism of action, centered on the inhibition of the BCR signaling pathway, has been extensively characterized through a variety of in vitro and cellular assays. The quantitative data from these studies demonstrate its ability to inhibit B-cell activation and proliferation at nanomolar concentrations. The well-defined experimental protocols provide a robust framework for the continued investigation of this compound and other BTK inhibitors. The logical progression of its clinical development underscores the translation of its preclinical profile into potential therapeutic benefits for patients with B-cell-mediated diseases. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in this promising therapeutic agent.

References

- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Positive Phase 1/2 study results of rilzabrutinib in people with immune thrombocytopenia published in The New England Journal of Medicine [sanofi.com]

- 5. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]

- 6. Press Release: Rilzabrutinib LUNA 3 phase 3 study met primary endpoint in immune thrombocytopenia [sanofi.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. ashpublications.org [ashpublications.org]

Rilzabrutinib's Engagement with Bruton's Tyrosine Kinase: A Technical Deep Dive into Binding Kinetics and Affinity

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the binding kinetics and affinity of rilzabrutinib, a potent and selective, orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex biological pathways and experimental workflows associated with rilzabrutinib's mechanism of action.

Executive Summary

Rilzabrutinib distinguishes itself through a unique reversible covalent binding mechanism to a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK.[1][2] This interaction is characterized by a rapid onset of binding and a remarkably slow dissociation rate, leading to a prolonged residence time on the target protein.[2][3] This extended target engagement allows for durable inhibition of BTK signaling pathways in B cells and myeloid cells, which are central to the pathophysiology of numerous immune-mediated diseases.[4] The high affinity and kinetic selectivity of rilzabrutinib contribute to its potent activity and a favorable safety profile, minimizing off-target effects.[5][6]

Rilzabrutinib's Mechanism of Action

Rilzabrutinib modulates the immune response by inhibiting BTK, a critical signaling enzyme in both the adaptive and innate immune systems.[7][8] Its therapeutic effect is achieved through a dual mechanism:

-

Inhibition of B-Cell Receptor (BCR) Signaling: In B cells, rilzabrutinib blocks the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and the production of autoantibodies.[7][4]

-

Inhibition of Fc Receptor (FcR) Signaling: In myeloid cells such as macrophages, rilzabrutinib inhibits Fcγ receptor (FcγR)-mediated signaling, thereby reducing the phagocytosis of antibody-coated cells, a key process in diseases like immune thrombocytopenia (ITP).[6][9]

The reversible nature of its covalent bond allows for a "dynamic equilibrium" in vivo. While effectively suppressing BTK activity, the eventual dissociation of the drug restores the enzyme's function, which may contribute to its safety profile by avoiding permanent protein modification.[10]

Quantitative Analysis of BTK Binding Kinetics and Affinity

The interaction of rilzabrutinib with BTK has been quantified through various biochemical and cellular assays, revealing its high potency and durable target engagement.

Table 1: Rilzabrutinib BTK Binding Kinetics and Affinity

| Parameter | Value | Assay Method | Source |

| Affinity | |||

| Kd* | 0.14 nM | COVALfinder® & KINETICfinder® | |

| Kinetics | |||

| k_off | 2.0 x 10⁻⁵ s⁻¹ | COVALfinder® & KINETICfinder® | [5] |

| Residence Time | 812 minutes (~13.5 hours) | COVALfinder® & KINETICfinder® | [5] |

| Half-life of Covalent Bond Formation | 1.5 minutes | COVALfinder® & KINETICfinder® | [5] |

| Potency | |||

| IC₅₀ (Enzymatic) | 1.3 ± 0.5 nM | ATP Competitive Enzyme Inhibition | |

| IC₅₀ (Cellular BTK Occupancy) | 8 ± 2 nM | Ramos B cells | [7] |

| IC₅₀ (BTK C481S Mutant) | 1.2 nM | In vitro cell model | [10][11] |

Table 2: Rilzabrutinib Inhibitory Potency (IC₅₀) in Functional Assays

| Assay | Cell Type/System | IC₅₀ Value | Source |

| B-cell Activation (CD69 Expression) | Human Whole Blood | 126 ± 32 nM | [7] |

| B-cell Proliferation | Human B cells | 5 ± 2.4 nM | [7] |

| Plaque-Induced Platelet Aggregation | Human Blood | 0.16 µM | [3] |

Table 3: Rilzabrutinib Target Occupancy and Durability

| Assay Condition | Time Point | BTK Occupancy | Cell Type | Source |

| Washout Experiment | 18 hours | 72% | Ramos B cells | [7] |

| Washout Experiment | 18 hours | 79% ± 2% | Human PBMCs | [7] |

| In vivo (Oral Dose) | 4 hours | >90% | - | [12] |

| In vivo (Oral Dose) | 24 hours | Sustained high occupancy | - | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of rilzabrutinib's function and evaluation.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by rilzabrutinib. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell activation, proliferation, and antibody production. Rilzabrutinib effectively blocks this pathway by inhibiting BTK.

Fcγ Receptor (FcγR)-Mediated Phagocytosis in Macrophages

In macrophages, BTK is a key component of the signaling pathway downstream of Fcγ receptors. When autoantibodies opsonize platelets, the Fc portion of the antibody is recognized by FcγR on macrophages, triggering a signaling cascade that involves BTK and leads to phagocytosis. Rilzabrutinib's inhibition of BTK disrupts this process, reducing platelet destruction.

Experimental Workflow: Cellular BTK Occupancy Assay

The cellular BTK occupancy assay is critical for determining the extent and duration of target engagement in a cellular context. A common method involves treating cells with the inhibitor, followed by the addition of a fluorescently labeled probe that binds to the same site on BTK. The amount of probe binding is inversely proportional to the occupancy by the inhibitor.

References

- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]

- 3. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing Reversible Covalent Drug Design [enzymlogic.com]

- 6. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PRN-1008 (Rilzabrutinib): A Reversible Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PRN-1008 (rilzabrutinib), an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This compound's unique mechanism of action offers high potency and prolonged target occupancy, positioning it as a significant therapeutic candidate for a range of autoimmune and inflammatory diseases. This document details its mechanism, biochemical profile, preclinical and clinical data, and key experimental protocols.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated involving BTK, which is essential for the development, differentiation, activation, and survival of B-cells.[1][2] BTK is also involved in signaling downstream of other receptors, such as Fc receptors on various immune cells.[3] Its central role in immune cell function has made it a key therapeutic target for hematologic malignancies and autoimmune disorders.[4][5]

This compound: Mechanism of Reversible Covalent Inhibition

This compound represents a distinct class of BTK inhibitors. Unlike first-generation irreversible inhibitors like ibrutinib, which form a permanent covalent bond, this compound employs a reversible covalent mechanism.[4][6] The molecule contains a cyanoacrylamide functional group that acts as a Michael acceptor, reacting with the thiol group of the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK to form a covalent bond.[1][2][4] However, this bond is designed to be reversible, allowing the inhibitor to dissociate from the target.[1][2]

This "hit and run" approach combines the durability and high potency of covalent binding with the potential for improved safety by avoiding permanent modification of the target protein.[6][7] The fast association rate and very slow dissociation rate result in prolonged target occupancy even after the drug has been cleared from systemic circulation.[6] This property may reduce off-target effects and improve the therapeutic index.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, from biochemical activity to clinical efficacy.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line / Condition | Source |

| Biochemical IC₅₀ | 1.3 ± 0.5 nM | Recombinant BTK Enzyme | [6][8] |

| Cellular IC₅₀ | 7.4 ± 2 nM | Ramos Cells (Human B-cell line) | [6] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Humans (Phase 1)

| Parameter | Value | Details | Source |

| Absorption | Rapidly absorbed | Following oral administration | [6][9] |

| Plasma Half-life (t½) | ~3-4 hours | Single and multiple dose regimens | [6][9] |

| Peak BTK Occupancy | >90% | Observed within 4 hours post-dosing in PBMCs | [6][9] |

| BTK Occupancy Decay Rate | -1.6% per hour | Demonstrates sustained target engagement | [6][9] |

Table 3: Summary of Phase 2 Clinical Trial Results in Pemphigus

| Endpoint | Result | Timepoint | Study Details | Source |

| Control of Disease Activity (CDA) | >50% of patients | 4 weeks | Primary endpoint of Phase 2 trial | [10] |

| Control of Disease Activity (CDA) | 54% of patients | 4 weeks | BELIEVE Phase 2 dose-ranging study (n=27) | [11] |

| Control of Disease Activity (CDA) | 73% of patients | 12 weeks | BELIEVE Phase 2 dose-ranging study (n=27) | [11] |

| Corticosteroid (CS) Dose Reduction | Mean dose reduced | 12 weeks | From 20.0 to 11.8 mg/day (newly diagnosed) | [12] |

Table 4: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

| Animal Model | Treatment | Key Finding | Source |

| Rat CIA Model | Ascending doses of this compound (Compound 11) | Dose-dependent reduction in ankle inflammation/swelling | [4] |

| Mouse CIA Model | RN486 (structurally similar BTK inhibitor) | Demonstrated anti-inflammatory effects | [1] |

Key Signaling Pathway and Experimental Workflows

Visual diagrams provide clarity on complex biological and experimental processes.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a central node in the BCR signaling cascade. Its inhibition by this compound blocks downstream events crucial for B-cell proliferation and survival.

Experimental Workflow: In Vitro BTK Kinase Assay

A biochemical kinase assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like this compound.

Detailed Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ of this compound against recombinant BTK enzyme.[5][13]

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of BTK results in a lower ADP concentration, which corresponds to a lower luminescence signal.

-

Materials:

-

Recombinant human BTK enzyme (Promega, V2941)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

-

ATP solution

-

BTK peptide substrate (e.g., Poly(E,Y)4:1)

-

This compound, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

Low-volume 384-well plates

-

Luminometer

-

-

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer. Add 1 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.[5]

-

Add 2 µL of BTK enzyme solution (e.g., 3 ng/well) to each well.[5]

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.25 mg/mL substrate, 10 µM ATP).[13]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[5]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

In Vivo BTK Occupancy Assay

This protocol describes a method to measure target engagement in peripheral blood mononuclear cells (PBMCs) from treated subjects.[4][6]

-

Principle: A fluorescently labeled, competitive probe is used to bind to the active site of BTK that is not already occupied by the inhibitor. The amount of probe binding is inversely proportional to the level of BTK occupancy by the inhibitor.

-

Materials:

-

Blood samples collected from subjects at various time points post-dosing.

-

Ficoll-Paque for PBMC isolation.

-

Cell lysis buffer.

-

Fluorescently labeled competitive BTK probe.

-

Flow cytometer or fluorescence plate reader.

-

-

Protocol:

-

Isolate PBMCs from whole blood samples using density gradient centrifugation (Ficoll-Paque).

-

Lyse the isolated PBMCs to release intracellular proteins, including BTK.

-

Incubate the cell lysate with a saturating concentration of the fluorescently labeled BTK probe for a defined period (e.g., 60 minutes) at a specified temperature.

-

Wash the samples to remove any unbound probe.

-

Quantify the amount of bound fluorescence using a suitable detection method (e.g., flow cytometry on specific cell populations or a fluorescence reader for bulk lysate).

-

Calculate BTK occupancy as the percentage reduction in fluorescent signal compared to pre-dose or vehicle-treated control samples.

-

Collagen-Induced Arthritis (CIA) Animal Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[4][14]

-

Principle: Rodents are immunized with type II collagen, which induces an autoimmune response leading to polyarthritis that shares pathological features with human rheumatoid arthritis. The efficacy of a therapeutic agent is assessed by its ability to reduce clinical signs of arthritis.

-

Animals: Lewis rats or DBA/1 mice.

-

Materials:

-

Type II collagen (from bovine or chicken).

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

This compound formulated for oral administration.

-

Calipers for measuring joint thickness.

-

-

Protocol:

-

Immunization (Day 0): Emulsify type II collagen in CFA and administer via intradermal injection at the base of the tail.

-

Booster (Day 7 or 21): Administer a second injection of type II collagen emulsified in IFA.

-

Disease Monitoring: Beginning around Day 10-14 post-initial immunization, monitor animals daily for signs of arthritis. Score each paw based on a clinical scale (e.g., 0-4) for erythema and swelling. Measure ankle/paw thickness with calipers.

-

Treatment: Once animals develop clinical signs of arthritis, randomize them into treatment groups (vehicle control, positive control like dexamethasone, and different dose levels of this compound). Administer treatment orally, once or twice daily, for a specified duration (e.g., 14-21 days).

-

Endpoint Analysis: Continue daily clinical scoring and caliper measurements throughout the treatment period. At the end of the study, collect joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion. Serum can be collected to measure inflammatory biomarkers.

-

Data Analysis: Compare the mean clinical scores, joint swelling, and histopathology scores between the this compound-treated groups and the vehicle control group to determine efficacy.

-

Conclusion

This compound (rilzabrutinib) is a potent and selective BTK inhibitor distinguished by its novel reversible covalent mechanism of action. This design allows for sustained target engagement in the absence of high systemic exposure, which may translate to an improved safety and efficacy profile.[6] Robust preclinical data and promising results from clinical trials in autoimmune conditions like pemphigus highlight its potential as a transformative oral therapy.[4][10] The protocols and data presented in this guide offer a technical foundation for further research and development in the field of BTK inhibition.

References

- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principia Biopharma Presents Late-Breaking Interim Phase II Data Of PRN1008 In Pemphigus At European Academy Of Dermatology And Venereology Meeting - BioSpace [biospace.com]

- 4. youtube.com [youtube.com]

- 5. promega.com [promega.com]

- 6. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pemphigus.org [pemphigus.org]

- 11. community.the-hospitalist.org [community.the-hospitalist.org]

- 12. researchgate.net [researchgate.net]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]

Preclinical Profile of Rilzabrutinib: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on Rilzabrutinib, a potent and reversible covalent Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of autoimmune diseases. This document details the mechanism of action, efficacy in various animal models, and key experimental protocols to support further research and development in this field.

Introduction to Rilzabrutinib

Rilzabrutinib (formerly PRN1008) is an orally administered small molecule designed to target BTK, a critical signaling enzyme in various immune cells.[1][2] BTK plays a crucial role in the activation and signaling of B-cells via the B-cell receptor (BCR) and of innate immune cells, such as macrophages, neutrophils, mast cells, and basophils, through Fc receptor (FcR) pathways.[1][3] By inhibiting BTK, Rilzabrutinib modulates both adaptive and innate immune responses, making it a promising therapeutic candidate for a wide range of autoimmune and inflammatory disorders.[1][4]

Mechanism of Action: Dual Inhibition of B-Cell and Fc Receptor Signaling

Rilzabrutinib's primary mechanism of action involves the potent and sustained inhibition of BTK. This inhibition disrupts downstream signaling pathways crucial for the activation and function of key immune cells implicated in autoimmune pathology.

Inhibition of B-Cell Receptor (BCR) Signaling

Rilzabrutinib effectively inhibits BCR signaling in B-cells, a cornerstone of its therapeutic potential in antibody-mediated autoimmune diseases.[1][5] Upon antigen binding, the BCR initiates a signaling cascade heavily dependent on BTK, leading to B-cell proliferation, differentiation, and the production of autoantibodies.[6][7] Rilzabrutinib's blockade of BTK curtails these processes, thereby reducing the generation of pathogenic autoantibodies.[1][3]

Inhibition of Fc Receptor (FcR) Signaling

In addition to its effects on B-cells, Rilzabrutinib potently inhibits FcR-mediated signaling in innate immune cells.[1][5] In many autoimmune diseases, autoantibodies opsonize host cells, which are then recognized by Fcγ receptors (FcγR) on macrophages and neutrophils, leading to phagocytosis and inflammation.[8][9] Similarly, IgE-mediated activation of mast cells and basophils via Fcε receptors (FcεRI) contributes to allergic and inflammatory responses.[10] BTK is a key downstream signaling molecule in these FcR pathways. Rilzabrutinib's inhibition of BTK blocks these processes, reducing inflammatory mediator release and cell-mediated cytotoxicity.[1][3]

Quantitative Preclinical Efficacy Data

Rilzabrutinib has demonstrated significant efficacy in a variety of preclinical models of autoimmune disease. The following tables summarize the key quantitative findings.

In Vitro Cellular Activity

| Assay Type | Cell Type | Stimulus | Readout | Rilzabrutinib IC₅₀ (nM) | Reference |

| BCR Signaling | |||||

| B-Cell Activation | Human Whole Blood (CD20⁺ B-cells) | Anti-IgM | CD69 Expression | 8 ± 2 | [1] |

| IgG Production | Human Enriched B-cells | Anti-CD40 + IL-21 | IgG Levels | 20 ± 20 | [1] |

| IgM Production | Human Enriched B-cells | Anti-CD40 + IL-21 | IgM Levels | 800 ± 1000 | [1] |

| FcR Signaling | |||||

| Monocyte Activation | Human Monocytes | IgG | TNF-α Production | 56 ± 45 | [1] |

| Basophil Activation | Human Whole Blood | Anti-IgE | CD63 Expression | Potent Inhibition | [1] |

| Kinase Selectivity | |||||

| BTK | Enzyme Assay | ATP | Kinase Activity | 1.3 ± 0.5 | [1] |

| TEC | Enzyme Assay | ATP | Kinase Activity | 0.8 ± 0.1 | [1] |

| RLK | Enzyme Assay | ATP | Kinase Activity | 1.2 ± 0.3 | [1] |

| BMX | Enzyme Assay | ATP | Kinase Activity | 1.0 ± 0.1 | [1] |

| BLK | Enzyme Assay | ATP | Kinase Activity | 6.3 ± 0.7 | [1] |

In Vivo Animal Model Efficacy

| Disease Model | Animal Species | Key Parameters | Rilzabrutinib Dosing | Efficacy Outcome | Reference |

| Collagen-Induced Arthritis (CIA) | Rat (Female Lewis) | Clinical Score, Joint Pathology | 10, 20, 40 mg/kg QD; 20 mg/kg BID | Dose-dependent improvement in clinical scores and joint pathology. 20 mg/kg BID showed nearly complete disease reversal. | [1][2] |

| Immune Thrombocytopenia (ITP) | Mouse | Platelet Count | Pretreatment | Dose-dependent prevention of platelet loss. | [2] |

| Pemphigus | Canine (naturally occurring) | Canine Pemphigus Disease Activity Index (cPDAI) | Not specified | Rapid clinical improvement; 77-100% improvement in cPDAI scores within 2 weeks. | [2][11] |

| Arthus Reaction | Rat (Sprague Dawley) | Intradermal Dye Extravasation | 10, 20, 40 mg/kg QD | Significant, dose-dependent inhibition of the inflammatory reaction. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments cited in this guide.

In Vitro B-Cell Activation Assay

Objective: To assess the inhibitory effect of Rilzabrutinib on BCR-mediated B-cell activation.

Protocol:

-

Cell Source: Human whole blood from healthy donors.

-

Compound Treatment: Aliquots of whole blood are treated with a serial dilution of Rilzabrutinib or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulation: B-cell activation is induced by adding anti-IgM antibody.

-

Staining: Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD20 (B-cell marker) and CD69 (activation marker).

-

Data Acquisition: Samples are analyzed by flow cytometry to quantify the percentage of CD69-positive cells within the CD20-positive B-cell population.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of CD69 expression against the concentration of Rilzabrutinib.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the therapeutic efficacy of Rilzabrutinib in a rat model of rheumatoid arthritis.

Protocol:

-

Animals: Female Lewis rats are used due to their susceptibility to CIA.

-

Induction of Arthritis:

-

On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

On day 7, a booster immunization with bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment:

-

Once arthritis is established (typically around day 10), rats are randomized into treatment groups.

-

Rilzabrutinib is administered orally once or twice daily at various doses. A vehicle control group and a positive control group (e.g., dexamethasone) are included.

-

-

Assessment of Arthritis:

-

Clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) are scored daily.

-

Body weight is monitored regularly.

-

-

Terminal Analysis:

-

At the end of the study, animals are euthanized, and hind paws are collected.

-

Joints are processed for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

In Vivo Immune Thrombocytopenia (ITP) in Mice

Objective: To determine the ability of Rilzabrutinib to prevent antibody-mediated platelet destruction.

Protocol:

-

Animals: Mice (strain to be specified, e.g., BALB/c) are used.

-

Treatment: Mice are pre-treated with Rilzabrutinib or vehicle control via oral gavage.

-

Induction of ITP: A specific anti-platelet antibody (e.g., anti-CD41) is injected intravenously to induce rapid platelet depletion.

-

Platelet Counting: Blood samples are collected at various time points post-antibody injection, and platelet counts are determined using an automated hematology analyzer.

-

Data Analysis: The percentage of platelet loss is calculated relative to baseline counts, and the protective effect of Rilzabrutinib is assessed by comparing platelet counts in the treated group versus the vehicle group.

Conclusion

The preclinical data for Rilzabrutinib strongly support its potential as a therapeutic agent for a variety of autoimmune diseases. Its dual mechanism of action, targeting both B-cell and Fc receptor signaling pathways, allows it to address multiple facets of autoimmune pathology. The robust efficacy demonstrated in various in vitro and in vivo models, coupled with a favorable selectivity profile, underscores the promise of Rilzabrutinib as it progresses through clinical development. The experimental protocols detailed herein provide a foundation for further investigation into the immunomodulatory properties of this novel BTK inhibitor.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. xtalks.com [xtalks.com]

- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Fc receptor - Wikipedia [en.wikipedia.org]

- 9. Fc-gamma receptor signaling pathway Gene Ontology Term (GO:0038094) [informatics.jax.org]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

The Selectivity Profile of PRN-1008 (Rilzabrutinib): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. The unique mechanism of action of this compound, characterized by a rapid on-rate and a slow off-rate, allows for sustained target engagement with transient systemic exposure. This technical guide provides an in-depth analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety profile. This compound has been rigorously profiled against a broad panel of kinases to ascertain its specificity for BTK.

Table 1: Potency of this compound against BTK and Key Off-Target Kinases

| Target Kinase | IC50 (nM) | Assay Type |

| BTK | 1.3 ± 0.5 | Biochemical |

| RLK (TXK) | 1.2 ± 0.3 | Biochemical |

| TEC | 0.8 ± 0.1 | Biochemical |

| BMX | 1.0 ± 0.1 | Biochemical |

| BLK | 6.3 ± 0.7 | Biochemical |

Data compiled from a screening of 251 kinases. At a concentration of 1 µM, this compound demonstrated >90% inhibition of only six kinases: BTK, RLK, TEC, BMX, BLK, and ERBB4[1].

Table 2: Cellular Activity of this compound

| Cellular Assay | IC50 (nM) | Cell Type/System |

| Inhibition of anti-IgM induced B cell proliferation | 5 ± 2.4 | Human B cells (in 10% serum) |

| Inhibition of anti-IgM induced CD69 expression | 123 ± 38 | Human B cells |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the selectivity and functional activity of this compound.

ATP Competitive Kinase Inhibition Assay

This assay is fundamental in determining the direct inhibitory effect of a compound on a purified kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).

Methodology:

-

Preparation of Reagents:

-

A purified recombinant kinase is prepared in a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

A kinase-specific substrate (e.g., a synthetic peptide) is prepared.

-

Adenosine triphosphate (ATP) is prepared at a concentration near the Km for the specific kinase.

-

This compound is serially diluted in the kinase reaction buffer to create a range of concentrations.

-

-

Assay Procedure:

-

The serially diluted this compound or a vehicle control (DMSO) is added to the wells of a microplate.

-

The purified kinase is added to each well and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of the substrate and ATP mixture.

-

The reaction is allowed to proceed for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the kinase activity is measured. This is often achieved by quantifying the amount of ADP produced, for example, using a luminescence-based assay like ADP-Glo™.

-

-

Data Analysis:

-

The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Cellular BTK Occupancy Assay

This assay measures the extent to which this compound binds to its target, BTK, within a cellular context.

Objective: To determine the concentration of this compound required to occupy 50% of the available BTK molecules in cells.

Methodology:

-

Cell Culture and Treatment:

-

A relevant cell line, such as the human B-cell line Ramos, is cultured to a suitable density.

-

Cells are treated with a serial dilution of this compound or a vehicle control for a specified time (e.g., 1 hour).

-

-

Cell Lysis and Probe Incubation:

-

Following treatment, the cells are washed to remove any unbound inhibitor and then lysed to release the cellular proteins.

-

The cell lysates are incubated with a biotinylated covalent BTK probe. This probe binds to the same site as this compound, so it will only bind to BTK molecules that are not already occupied by the inhibitor.

-

-

Detection and Quantification:

-

The amount of biotinylated probe bound to BTK is quantified, typically using an ELISA-based method. The lysate is added to a streptavidin-coated plate, which captures the biotinylated probe-BTK complex. An anti-BTK antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the amount of captured BTK.

-

Alternatively, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used.

-

-

Data Analysis:

-

The signal from the treated samples is compared to the signal from the vehicle-treated (uninhibited) control to determine the percentage of BTK occupancy for each concentration of this compound.

-

The IC50 for BTK occupancy is calculated from the dose-response curve.

-

Anti-IgM Induced B-Cell CD69 Expression Assay

This functional assay assesses the ability of this compound to inhibit the activation of B-cells.

Objective: To measure the effect of this compound on the expression of the early activation marker CD69 on B-cells following stimulation of the B-cell receptor.

Methodology:

-

Sample Preparation and Treatment:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are prepared.

-

The cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

-

B-Cell Stimulation:

-

The B-cells are stimulated with an anti-IgM antibody, which cross-links the B-cell receptors and mimics antigen-induced activation.

-

-

Staining and Flow Cytometry:

-

After a suitable incubation period (e.g., 18-24 hours), the cells are stained with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69.

-

The cells are then analyzed by flow cytometry to quantify the percentage of B-cells expressing CD69.

-

-

Data Analysis:

-

The percentage of CD69-positive B-cells is determined for each concentration of this compound.

-

The IC50 value for the inhibition of CD69 expression is calculated from the dose-response curve.

-

BCR-Induced B-Cell Proliferation Assay

This assay evaluates the impact of this compound on the proliferation of B-cells following BCR stimulation.

Objective: To determine the inhibitory effect of this compound on B-cell proliferation.

Methodology:

-

Cell Preparation and Labeling:

-

Isolated B-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the intensity of the CFSE fluorescence is halved.

-

-

Cell Culture and Stimulation:

-

The CFSE-labeled B-cells are cultured in the presence of serial dilutions of this compound or a vehicle control.

-

The cells are stimulated to proliferate by cross-linking their BCRs with anti-IgM antibodies, often in the presence of other co-stimulatory signals like IL-4.

-

-

Flow Cytometry Analysis:

-

After several days of culture (e.g., 3-5 days), the cells are harvested and the CFSE fluorescence is analyzed by flow cytometry. The dilution of the CFSE dye is used to determine the number of cell divisions that have occurred.

-

Alternatively, proliferation can be assessed by measuring DNA synthesis using methods like BrdU incorporation or by staining for DNA content with propidium iodide.

-

-

Data Analysis:

-

The degree of proliferation for each this compound concentration is quantified.

-

The IC50 value for the inhibition of B-cell proliferation is calculated from the dose-response data.

-

Mandatory Visualizations

Signaling Pathway

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

Experimental Workflows

Caption: Workflow for an ATP competitive kinase inhibition assay.

Caption: Workflow for a cellular BTK occupancy assay.

Conclusion

This compound (rilzabrutinib) is a potent and highly selective inhibitor of Bruton's tyrosine kinase. The quantitative data demonstrate its strong affinity for BTK with minimal off-target activity against a large panel of other kinases. Its ability to effectively inhibit BTK-mediated signaling pathways in cellular assays, such as B-cell activation and proliferation, further underscores its therapeutic potential. The detailed experimental protocols provided herein offer a comprehensive understanding of the methodologies used to characterize the selectivity and functional profile of this promising drug candidate. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Covalent Chemistry of Rilzabrutinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilzabrutinib is an oral, potent, and highly selective inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a unique reversible covalent binding mechanism. This design allows for durable target engagement and prolonged pharmacodynamic effects, while minimizing off-target toxicities associated with irreversible inhibitors. This technical guide provides a comprehensive overview of the covalent chemistry of Rilzabrutinib, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its unique properties.

Introduction to Rilzabrutinib and Covalent Inhibition

Rilzabrutinib is a second-generation BTK inhibitor developed for the treatment of immune-mediated diseases. Unlike first-generation irreversible covalent inhibitors such as ibrutinib, Rilzabrutinib was designed to form a reversible covalent bond with its target. This tailored covalency provides the benefits of high potency and long residence time on the target, which mimics the durable activity of irreversible inhibitors, while offering an improved safety profile by reducing the risk of permanent off-target modification.

The core of Rilzabrutinib's mechanism is its interaction with Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathophysiology of numerous autoimmune diseases.

The Reversible Covalent Binding Mechanism

Rilzabrutinib's chemical structure incorporates a cyanoacrylamide "warhead" that is responsible for its covalent interaction. This electrophilic group reacts with a specific, non-catalytic cysteine residue (Cys481) located in the ATP-binding site of BTK. The interaction proceeds in two steps: an initial non-covalent binding event, followed by the formation of a reversible covalent bond.

This reversible nature is a key differentiator. While the covalent bond is stable enough to ensure prolonged inhibition of BTK activity, it can dissociate. This dynamic equilibrium allows for a long residence time on BTK, with the in vivo dissociation rate being governed by the natural degradation and resynthesis of the BTK protein itself. This mechanism provides sustained target inhibition even with low systemic exposure of the drug.

Modulation of the B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical signaling node downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation, which are central processes in many autoimmune diseases.

The cascade begins with the activation of SRC family kinases like LYN, which phosphorylate the ITAM motifs of the BCR co-receptors CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates a "signalosome" of downstream proteins, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the activation of transcription factors like NF-κB and ultimately drives the B-cell response.

Rilzabrutinib, by covalently binding to BTK, effectively blocks its kinase activity. This prevents the phosphorylation of PLCγ2 and halts the propagation of the signal, thereby inhibiting B-cell activation and its pathological consequences, such as autoantibody production.

Quantitative Analysis of Rilzabrutinib's Covalent Chemistry

The potency and unique binding kinetics of Rilzabrutinib have been characterized through various biochemical and cellular assays. The data highlights its high affinity, potent inhibition, and durable target occupancy.

| Parameter | Value | Target/System | Reference |

| Enzyme Inhibition | |||

| IC₅₀ | 1.3 nM | BTK Enzyme | |

| IC₅₀ | 0.8 nM | TEC Enzyme | |

| Cellular Occupancy | |||

| IC₅₀ (BTK Occupancy) | 8 ± 2 nM | Ramos B Cell Line | |

| BTK Occupancy (18h washout) | 72% | Ramos B Cell Line | |

| BTK Occupancy (18h washout) | 79% ± 2% | Human PBMCs | |

| Binding Kinetics & Affinity | |||

| Kd* | 0.14 nM | BTK | |

| koff | 2.0 x 10⁻⁵ s⁻¹ | BTK | |

| Covalent Bond Half-Life | 1.5 minutes | BTK | |

| Residence Time | 812 minutes (~13.5 hours) | BTK | |

| Pharmacokinetics | |||

| Elimination Half-Life (t₁/₂) | ~ |

PRN-1008 Target Engagement in Peripheral Blood Mononuclear Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PRN-1008 (Rilzabrutinib), a novel, oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), with a specific focus on its target engagement in peripheral blood mononuclear cells (PBMCs). This document synthesizes preclinical and clinical data to offer a detailed understanding of its mechanism of action, potency, and pharmacodynamic effects.

Introduction to this compound and its Target: Bruton's Tyrosine Kinase

This compound is a highly selective small molecule inhibitor that forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2] BTK is a non-receptor tyrosine kinase crucial for the signaling pathways of various immune cells, including B-cells and myeloid cells.[3] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6] By inhibiting BTK, this compound effectively modulates B-cell activity, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1][7]

Quantitative Analysis of this compound Potency and Target Engagement

The potency and target engagement of this compound have been characterized in both preclinical and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Type/System | Reference |

| Biochemical IC50 | 1.3 ± 0.5 nM | Enzyme Assay | [3][7] |

| Cellular IC50 (BTK Occupancy) | 8 ± 2 nM | Ramos (Human B-cell line) | [8] |

| Cellular IC50 (anti-IgM induced CD69 expression) | 123 ± 38 nM | Human B-cells | [3] |

| Cellular IC50 (anti-IgM induced B-cell proliferation) | 5 ± 2.4 nM | Human B-cells (10% serum) | [3] |

Table 2: Clinical Pharmacodynamics of this compound in Healthy Volunteers (Single Ascending Dose)

| Dose | Maximum BTK Occupancy in PBMCs (Mean ± SD) | Time to Maximum Occupancy | Reference |

| 50 mg | <20% | N/A | [7] |

| 600 mg | 92% ± 3% | ~4 hours | [7] |

| 1200 mg | ~92% | ~4 hours | [7] |

Table 3: Clinical Pharmacodynamics of this compound in Healthy Volunteers (Multiple Ascending Dose)

| Dose Regimen | Sustained BTK Occupancy in PBMCs | Key Observation | Reference |

| 300 mg and above (daily) | >70% | Therapeutic levels of BTK occupancy maintained over 24 hours. | [9] |

| Multiple dose regimens | >90% within 4 hours | Occupancy decay was slow (-1.6% per hour) and sustained even when plasma concentrations were undetectable. | [4][7][8][9] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting BTK within the B-cell receptor signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

The primary method for quantifying this compound target engagement in PBMCs is a fluorescent probe-based BTK occupancy assay analyzed by flow cytometry.

Principle of the BTK Occupancy Assay

This assay measures the amount of BTK that is not bound by this compound. A fluorescently labeled, irreversible BTK inhibitor (probe) is added to PBMCs. This probe binds to the same cysteine residue (Cys481) as this compound. If this compound is already bound to BTK, the fluorescent probe cannot bind. Therefore, the fluorescence intensity is inversely proportional to the BTK occupancy by this compound.

Generalized Experimental Workflow

The following diagram outlines the general steps involved in the BTK occupancy assay.

Detailed Methodology for BTK Occupancy Assay in PBMCs

This protocol is a representative procedure synthesized from publicly available literature and may require optimization.

Materials:

-

Ficoll-Paque™ PLUS or similar density gradient medium

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

This compound (Rilzabrutinib)

-

Fluorescently labeled irreversible BTK probe (e.g., BODIPY-labeled)

-

Anti-human CD19 antibody (conjugated to a fluorophore not overlapping with the probe)

-

Fixable viability dye

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from heparinized whole blood using density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^7 cells/mL.

-

-

This compound Incubation:

-

Aliquot 100 µL of the PBMC suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640.

-

Add the this compound dilutions or vehicle control to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Fluorescent Probe Labeling:

-

Following the incubation with this compound, add the fluorescently labeled irreversible BTK probe at a pre-optimized concentration.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Surface Staining:

-

Wash the cells twice with ice-cold flow cytometry buffer.

-

Resuspend the cells in 50 µL of flow cytometry buffer containing the anti-human CD19 antibody and a fixable viability dye.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Data Acquisition:

-

Wash the cells twice with flow cytometry buffer.

-

Resuspend the cells in 200 µL of flow cytometry buffer for acquisition.

-

Acquire data on a properly calibrated flow cytometer.

-

-

Data Analysis:

-

Gate on single, live cells.

-

From the live singlet population, gate on CD19+ B-cells.

-

Determine the Mean Fluorescence Intensity (MFI) of the BTK probe within the CD19+ population for each condition.

-

Calculate the percent BTK occupancy using the following formula: % BTK Occupancy = (1 - (MFI of this compound treated sample / MFI of vehicle control sample)) x 100

-

Conclusion

This compound (Rilzabrutinib) demonstrates potent and sustained target engagement of BTK in peripheral blood mononuclear cells. The reversible covalent mechanism of action allows for high occupancy levels even with rapid plasma clearance, potentially leading to an improved safety profile. The fluorescent probe-based BTK occupancy assay is a robust method for quantifying the pharmacodynamic effects of this compound in both preclinical and clinical studies, providing critical data for dose selection and understanding the drug's mechanism of action in patients. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising BTK inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilzabrutinib's Impact on Macrophage Function In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in the treatment of immune-mediated diseases. A key aspect of its mechanism of action involves the modulation of macrophage function, a critical component of the innate immune system. This technical guide provides an in-depth overview of the in vitro effects of rilzabrutinib on macrophages, focusing on its impact on Fcγ receptor (FcγR)-mediated phagocytosis and inflammatory cytokine release. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and development efforts in this area.

Core Mechanism of Action: BTK Inhibition in Macrophages

Bruton's tyrosine kinase is a crucial signaling molecule in macrophages, particularly downstream of Fcγ receptors.[1][2][3] The engagement of these receptors by antibody-opsonized targets initiates a signaling cascade heavily reliant on BTK, leading to phagocytosis and the release of inflammatory mediators.[4][5] Rilzabrutinib exerts its effects by selectively and reversibly binding to BTK, thereby attenuating these downstream signals.[6][7] This targeted inhibition is central to its therapeutic potential in autoimmune and inflammatory conditions where macrophage-driven pathology is a key feature.[8]

Quantitative Analysis of Rilzabrutinib's Effects on Macrophage Function

The following table summarizes the available quantitative data on the in vitro effects of rilzabrutinib on macrophage functions.

| Functional Assay | Cell Type | Stimulus | Key Metric | Rilzabrutinib Potency | Reference |

| Inflammatory Cytokine Release | Human Monocytes | IgG | Inhibition of TNF-α production | IC50: 56 ± 45 nM | [1] |

| FcγR-Mediated Phagocytosis | Not Publicly Available | Not Publicly Available | Inhibition of Phagocytosis | IC50: Not Publicly Available | - |

| Other Inflammatory Cytokines | Not Publicly Available | Not Publicly Available | Inhibition of IL-6, IL-1β, etc. | Not Publicly Available | - |

Note: While the inhibitory effect of rilzabrutinib on FcγR-mediated phagocytosis is a well-described mechanism of action, specific public data on the in vitro IC50 value is not currently available. Similarly, quantitative data for the inhibition of other key inflammatory cytokines such as IL-6 and IL-1β from macrophages have not been detailed in publicly accessible literature.

Signaling Pathways and Experimental Workflows

Fcγ Receptor Signaling Pathway in Macrophages and the Role of Rilzabrutinib

The following diagram illustrates the FcγR-mediated signaling cascade in macrophages and the point of intervention for rilzabrutinib.

Caption: FcγR signaling cascade and rilzabrutinib's point of inhibition.

Experimental Workflow for In Vitro Macrophage Assays

The following diagram outlines a general workflow for assessing the impact of rilzabrutinib on macrophage function in vitro.

Caption: General workflow for in vitro macrophage functional assays.

Detailed Experimental Protocols

Inhibition of IgG-Mediated TNF-α Release from Human Monocytes

This protocol is based on the methodology described in the preclinical evaluation of rilzabrutinib.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of rilzabrutinib on TNF-α production by human monocytes stimulated with immobilized IgG.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Human peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Goat anti-human F(ab')2 IgG

-

Rilzabrutinib

-

Dimethyl sulfoxide (DMSO)

-

Human TNF-α ELISA kit

-

96-well tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Monocyte Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with RPMI 1640.

-

Resuspend PBMCs in complete RPMI 1640 and seed them in a T75 flask.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Gently wash the flask with warm RPMI 1640 to remove non-adherent cells.

-

Adherent monocytes are then detached using a cell scraper and resuspended in fresh complete RPMI 1640.

-

-

Plate Coating:

-

Coat the wells of a 96-well plate with goat anti-human F(ab')2 IgG at a concentration of 10 µg/mL in PBS.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the wells three times with sterile PBS to remove any unbound antibody.

-

-

Rilzabrutinib Treatment:

-

Prepare a serial dilution of rilzabrutinib in complete RPMI 1640. A typical concentration range would be from 10 µM down to 1 nM. Include a DMSO vehicle control.

-

Add the rilzabrutinib dilutions to the isolated monocytes and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

After pre-incubation, transfer the rilzabrutinib-treated monocytes to the IgG-coated 96-well plate.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Measurement:

-

After the incubation period, centrifuge the plate and carefully collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the TNF-α concentration against the logarithm of the rilzabrutinib concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

-

General Protocol for FcγR-Mediated Phagocytosis Assay

This is a generalized protocol that can be adapted to assess the inhibitory effect of rilzabrutinib on macrophage phagocytosis.

Objective: To quantify the effect of rilzabrutinib on the phagocytosis of antibody-opsonized particles by macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1) or primary monocyte-derived macrophages.

-

Fluorescently labeled particles (e.g., zymosan, beads, or target cells)

-

Opsonizing antibody (e.g., IgG specific to the particle)

-

Rilzabrutinib

-

DMSO

-

Culture medium

-

Trypan blue or other viability stain

-

Flow cytometer or fluorescence microscope

Procedure:

-

Macrophage Seeding:

-

Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

-

Particle Opsonization:

-

Incubate the fluorescently labeled particles with the opsonizing antibody for 30-60 minutes at 37°C to allow for antibody coating.

-

Wash the opsonized particles to remove unbound antibody.

-

-

Rilzabrutinib Pre-treatment:

-

Treat the adhered macrophages with various concentrations of rilzabrutinib or DMSO vehicle control for 1-2 hours.

-

-

Phagocytosis:

-

Add the opsonized fluorescent particles to the rilzabrutinib-treated macrophages.

-

Incubate for a defined period (e.g., 30-120 minutes) to allow for phagocytosis.

-

-

Quenching of Extracellular Fluorescence:

-

After the incubation, wash the cells to remove non-phagocytosed particles.

-

Add trypan blue to quench the fluorescence of any particles that are attached to the outside of the macrophages but not internalized.

-

-

Analysis:

-

Flow Cytometry: Detach the macrophages and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Fluorescence Microscopy: Visualize and quantify the number of internalized particles per macrophage.

-

-

Data Analysis:

-

Calculate the percentage of phagocytosis inhibition for each rilzabrutinib concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the log of the rilzabrutinib concentration.

-

Conclusion

Rilzabrutinib demonstrates potent in vitro activity in modulating key macrophage functions. Its ability to inhibit BTK leads to a significant reduction in inflammatory cytokine production, as evidenced by the low nanomolar IC50 for TNF-α inhibition. While the precise IC50 for phagocytosis inhibition is not publicly available, the mechanism of action strongly supports a direct inhibitory effect. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of rilzabrutinib and other BTK inhibitors on macrophage biology. A deeper understanding of these interactions will be invaluable for the continued development and clinical application of this promising therapeutic agent in a range of immune-mediated diseases.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rilzabrutinib, an Oral BTK Inhibitor, in Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PRN-1008 In Vitro BTK Occupancy Assay

Introduction

PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical signaling element in B cells and other hematopoietic cells, making it a key therapeutic target for various immune-mediated diseases.[1][6] Rilzabrutinib's unique mechanism involves forming a covalent bond with a specific cysteine residue (Cys481) within the BTK active site.[1][4][7] This interaction is characterized by a rapid on-rate and a slow off-rate, leading to durable and prolonged BTK occupancy even with low systemic exposure.[1][2][7][8][9]

These application notes provide a detailed protocol for an in vitro assay to determine the target occupancy of BTK by this compound in a human B cell line. The described method is a competitive binding assay that quantifies the extent of BTK engagement by this compound.

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase is a key component of the B cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are crucial for B cell proliferation, differentiation, and survival. This compound selectively inhibits BTK, thereby blocking these downstream events.

Caption: BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and occupancy data for this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | IC50 Value | Reference |

| BTK Enzyme Inhibition | Biochemical Assay | 1.3 ± 0.5 nM | [2][4][5][10] |

| BTK Target Occupancy | Ramos B Cells | 8 ± 2 nM | [1] |

| B Cell Proliferation (anti-IgM induced) | Human B Cells | 5 ± 2.4 nM | [1][5] |

| CD69 Expression (anti-IgM induced) | Human B Cells | 126 ± 32 nM | [1][5] |

Table 2: BTK Occupancy Durability of this compound in Vitro

| Cell Type | Time Point after Washout | BTK Occupancy | Reference |

| Ramos B Cells | 18 hours | 72% | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 18 hours | 79% ± 2% | [1] |

Experimental Protocol: In Vitro BTK Occupancy Assay

This protocol details a competitive binding assay to measure the occupancy of BTK by this compound in Ramos B cells, a human Burkitt's lymphoma cell line.[1]

Materials and Reagents

-

Ramos B cells (e.g., ATCC® CRL-1596™)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (Rilzabrutinib)

-

Dimethyl sulfoxide (DMSO)

-

BTK-selective biotinylated probe (irreversible)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Streptavidin-conjugated detection reagent (e.g., HRP-streptavidin)

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Chemiluminescent substrate

-

Imaging system for western blots

Experimental Workflow

Caption: Workflow for the in vitro BTK occupancy assay.

Step-by-Step Procedure

-

Cell Culture: Culture Ramos B cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells in exponential growth phase and seed them in appropriate culture plates (e.g., 6-well or 12-well plates) at a suitable density.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium. A typical starting concentration for an eight-point dilution series is 1 µM, with 3-fold dilutions.[1] Include a DMSO-only vehicle control.

-

Add the diluted this compound or vehicle to the cells and incubate for 1 hour at 37°C.[1]

-

-

Competitive Probe Binding:

-

Following the incubation with this compound, add a BTK-selective biotinylated probe to all wells. The probe will irreversibly bind to any BTK molecules that are not occupied by this compound.

-

Incubate for a specified time according to the probe manufacturer's instructions.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS to remove unbound probe and drug.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA assay or a similar method. This is crucial for equal loading in the subsequent steps.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) to detect the biotinylated probe bound to BTK.

-

Wash the membrane and apply a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the bands corresponding to the biotinylated BTK probe.

-

The signal intensity is inversely proportional to the BTK occupancy by this compound.

-

Calculate the percentage of BTK occupancy for each this compound concentration relative to the vehicle control.

-

Plot the percentage of occupancy against the log of the this compound concentration to determine the IC50 value.

-

Conclusion